N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
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Overview
Description
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a phenylacetamide group attached to the nitrogen atom of the tetrahydroquinoline ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methylquinoline, undergoes bromination to introduce a bromine atom at the 6th position.
Reduction: The brominated product is then reduced to form 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline.
Acylation: The final step involves the acylation of the amine group with phenylacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.
Scientific Research Applications
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
- N-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
- N-(6-iodo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
Uniqueness
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry. Additionally, the specific arrangement of functional groups in this compound may confer unique biological properties compared to its analogs.
Properties
Molecular Formula |
C18H19BrN2O |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H19BrN2O/c1-12-10-18(16-11-14(19)8-9-17(16)20-12)21(13(2)22)15-6-4-3-5-7-15/h3-9,11-12,18,20H,10H2,1-2H3 |
InChI Key |
NZGUDNRDXBPQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(N1)C=CC(=C2)Br)N(C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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